molecular formula C19H12O5 B11514522 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate

Cat. No.: B11514522
M. Wt: 320.3 g/mol
InChI Key: PORSTBIOCFIVSN-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate is a complex organic compound that features a benzofuran moiety Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate typically involves the acylation of benzofuran derivatives. One common method is the Friedel-Crafts acylation, where benzofuran reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

3-(1-Benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-2-carbonyl chloride: Shares a similar benzofuran structure but differs in functional groups.

    3-(1-Benzofuran-2-carbonyl)pyridine: Contains a pyridine ring instead of a second benzofuran moiety.

Uniqueness

3-(1-Benzofuran-2-carbonyl)-1-benzofuran-5-yl acetate is unique due to its dual benzofuran structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-17-14(9-13)15(10-22-17)19(21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3

InChI Key

PORSTBIOCFIVSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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